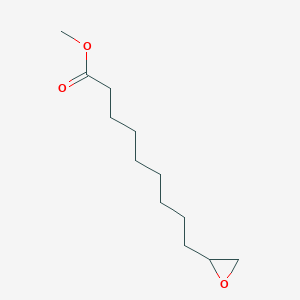

Methyl 9-(oxiran-2-yl)nonanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 9-(oxiran-2-yl)nonanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-14-12(13)9-7-5-3-2-4-6-8-11-10-15-11/h11H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYHPPMOOSFOTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCC1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30294071 | |

| Record name | methyl 9-(oxiran-2-yl)nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22663-09-8 | |

| Record name | NSC93956 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 9-(oxiran-2-yl)nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Epoxide Chemistry and Bio Derived Compounds

Methyl 9-(oxiran-2-yl)nonanoate is a prominent example of a bio-derived epoxide. Epoxides, or oxiranes, are a class of cyclic ethers containing a three-atom ring. This strained ring structure makes them highly reactive and thus valuable intermediates in a multitude of chemical reactions. Traditionally, the epoxy industry has relied heavily on petroleum-derived monomers, such as diglycidyl ether of bisphenol A (DGEBA). nih.gov However, growing environmental concerns and a push for sustainability have spurred research into renewable feedstocks. nih.govnih.gov

Vegetable oils, fatty acids, and their esters have become key resources in this green transition. mdpi.comresearchgate.net this compound is synthesized through the epoxidation of methyl oleate (B1233923), which is derived from oleic acid, a monounsaturated fatty acid abundant in various vegetable oils. This process typically involves the transformation of the carbon-carbon double bond in the oleate molecule into an oxirane ring. mdpi.comacs.org The use of fatty acid methyl esters (FAMEs) like methyl oleate is advantageous as they have low viscosity, reducing the need for organic solvents during the epoxidation reaction. mdpi.com This places this compound squarely within the growing field of bio-based polymers and materials, aimed at reducing dependence on non-renewable resources. researchgate.net

Significance As a Platform Molecule for Chemical Synthesis and Material Science

The reactivity of its oxirane ring makes Methyl 9-(oxiran-2-yl)nonanoate a versatile platform molecule. The ring-opening polymerization of this and similar epoxidized FAMEs allows for the synthesis of a wide range of polymers with tunable properties. These bio-based epoxides are crucial intermediates for producing materials such as plasticizers, stabilizers for polymers like PVC, lubricants, coatings, and cosmetics. acs.orgconicet.gov.ar

In material science, research is focused on utilizing these molecules to create novel polymers, including polyurethanes and polyesters. acs.orgacs.org The long aliphatic chain derived from the fatty acid provides flexibility to the resulting polymer backbone, while the ester group offers a site for further chemical modification. For instance, the ring-opening of the epoxide can be carried out with various nucleophiles, such as amines, alcohols, and carboxylic acids, to introduce different functionalities and create cross-linked thermoset networks. european-coatings.com This versatility allows for the development of bio-based coatings and resins with competitive thermal and mechanical properties compared to their petroleum-based counterparts. european-coatings.com

Table 1: Potential Applications of this compound Derivatives

| Application Area | Role of this compound | Resulting Product/Material |

|---|---|---|

| Plastics Industry | Monomer/Intermediate | Bio-based plasticizers, PVC stabilizers |

| Lubricants | Base oil component | High-performance biolubricants |

| Coatings & Resins | Monomer for polymerization | Bio-based epoxy resins, paints, adhesives |

| Polymer Chemistry | Building block | Polyols for polyurethanes, polyesters |

Evolution of Research on Methyl 9 Oxiran 2 Yl Nonanoate

Research into the epoxidation of fatty acids and their esters has evolved significantly over the years. Early industrial methods, such as the Prileshajev process, utilized pre-formed peracids, which posed safety, corrosion, and selectivity issues. acs.org A major advancement was the development of in situ epoxidation, where a peracid (like performic or peracetic acid) is generated directly in the reaction mixture from a carboxylic acid and hydrogen peroxide. conicet.gov.arnih.gov This method, often catalyzed by mineral acids, improved safety but could still lead to undesirable ring-opening of the newly formed epoxide, reducing the yield. conicet.gov.ar

To overcome these limitations, recent research has focused on developing more efficient and selective catalytic systems. acs.org These include heterogeneous catalysts, such as ion-exchange resins and titanium-containing silicates, which can be more easily separated from the reaction products and minimize side reactions. acs.orgconicet.gov.ar The use of enzymatic catalysts, like lipase (B570770), in chemoenzymatic epoxidation processes has also been explored as a greener alternative. acs.org Furthermore, optimizing reaction parameters such as temperature, catalyst concentration, and reactant molar ratios has been a key aspect of modern studies to maximize the yield and selectivity of epoxidized FAMEs like Methyl 9-(oxiran-2-yl)nonanoate. mdpi.comconicet.gov.ar

Table 2: Comparison of Epoxidation Methods for FAMEs

| Method | Oxidizing Agent | Catalyst | Key Advantages | Key Challenges |

|---|---|---|---|---|

| Prileshajev Process | Pre-formed peracid | None | Established method | Safety hazards, low selectivity, corrosion |

| ***In Situ* (Mineral Acid)** | H₂O₂ + Carboxylic Acid | Sulfuric Acid | Improved safety over pre-formed peracids | Epoxide ring-opening, catalyst separation |

| ***In Situ* (Heterogeneous)** | H₂O₂ + Carboxylic Acid | Ion-Exchange Resin | High selectivity, catalyst reusability | Potentially lower reaction rates |

| Chemoenzymatic | H₂O₂ + Carboxylic Acid | Immobilized Lipase | High selectivity, green process | Catalyst cost and stability |

| Catalytic (Metal-based) | H₂O₂ or Organic Hydroperoxides | Ti- or Mo-based catalysts | High activity and selectivity | Catalyst leaching, use of organic solvents |

Current Research Focus and Future Perspectives

Conventional Chemical Synthesis Routes

Traditional chemical synthesis provides foundational methods for producing this compound, relying on well-established reaction mechanisms.

Epoxidation of Unsaturated Precursors (e.g., Methyl Undec-10-enoate)

A primary and direct route to this compound is the epoxidation of an unsaturated precursor, most notably Methyl undec-10-enoate (B1210307). medchemexpress.comambeed.com This precursor is a derivative of undecylenic acid, which can be sourced from the pyrolysis of castor oil, a renewable feedstock. The terminal double bond of Methyl undec-10-enoate is the target for the epoxidation reaction.

A common method for this transformation is the in-situ formation of peroxy acids, such as performic acid or peracetic acid. This is typically achieved by reacting a carboxylic acid (e.g., formic acid or acetic acid) with hydrogen peroxide, often in the presence of a mineral acid catalyst like sulfuric acid. nih.gov The peroxy acid then transfers an oxygen atom to the double bond of the methyl undec-10-enoate, forming the desired epoxide ring. youtube.com

The reaction conditions, such as temperature, reaction time, and the molar ratio of reactants, are crucial for maximizing the yield of the epoxide and minimizing side reactions like ring-opening, which can lead to the formation of diols.

Table 1: Conventional Epoxidation of Unsaturated Esters

| Precursor | Epoxidizing Agent | Catalyst | Typical Conditions | Key Findings |

|---|---|---|---|---|

| Methyl undec-10-enoate | Hydrogen Peroxide / Formic Acid | Sulfuric Acid | Cooled to 8-10°C, gradual addition of H₂O₂ | Effective for epoxidation, but risk of side reactions. nih.gov |

Multi-step Chemical Pathways from Fatty Acid Derivatives

This compound can also be synthesized through multi-step pathways starting from more common fatty acid derivatives, such as those derived from oleic acid. One such conceptual pathway involves the oxidative cleavage of the internal double bond of methyl oleate (B1233923).

This process can be initiated by ozonolysis, which cleaves the double bond to yield two shorter-chain molecules. In the case of methyl oleate, this would produce methyl 9-oxononanoate (B1257084) and nonanal. The methyl 9-oxononanoate possesses the required nine-carbon ester chain with a terminal aldehyde group. This aldehyde can then be converted to a terminal alkene through a Wittig reaction or other olefination methods. The final step would be the epoxidation of this newly formed terminal double bond to yield this compound. This multi-step approach, while more complex, demonstrates the versatility of using different fatty acid feedstocks for the synthesis of this specific epoxide. nih.gov

Catalytic Approaches in this compound Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of this compound. These approaches can be broadly categorized into homogeneous, heterogeneous, and enantioselective catalysis.

Homogeneous Catalysis for Epoxidation

Homogeneous catalysis involves the use of a catalyst that is in the same phase as the reactants, typically a soluble metal complex. For the epoxidation of terminal alkenes like methyl undec-10-enoate, manganese complexes have shown significant promise. nih.govacs.org

A notable system employs a manganese(II) salt, such as manganese(II) acetate (B1210297) or manganese(II) triflate, in combination with a ligand like 2-picolinic acid. acs.orgacs.org The oxidant in these systems is often peracetic acid. This catalytic system can effectively epoxidize a wide range of alkenes, including terminal ones, at low catalyst loadings. acs.orgacs.org The ligand plays a crucial role in stabilizing the manganese catalyst and modulating its reactivity and selectivity. Kinetic studies have shown that such systems can be more efficient in epoxidizing terminal alkenes compared to internal alkenes. nih.gov

Table 2: Homogeneous Catalytic Epoxidation of Terminal Alkenes

| Catalyst System | Oxidant | Substrate Scope | Key Findings |

|---|---|---|---|

| Mn(II) salt / 2-Picolinic Acid | Peracetic Acid | Broad, including terminal alkenes | Low catalyst loadings (0.4 mol%) are effective. acs.orgacs.org |

Heterogeneous Catalysis for Epoxidation

Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation and recycling, a key aspect of green chemistry. For the epoxidation of fatty acid methyl esters, titanium-grafted silica (B1680970) materials have emerged as highly effective heterogeneous catalysts.

Materials such as Ti-MCM-41, which have a well-ordered mesoporous structure, have demonstrated high conversion and excellent selectivity in the epoxidation of unsaturated fatty acid methyl esters. The oxidant used in conjunction with these catalysts is typically an organic hydroperoxide, such as tert-butyl hydroperoxide. The ordered pore structure of the catalyst is believed to play a role in the selective conversion of the substrate. These solid acid catalysts can perform the epoxidation efficiently without the need for organic acidic compounds, which can cause unwanted ring-opening of the newly formed epoxide.

Enantioselective Synthesis Pathways

The synthesis of a single enantiomer of this compound is of significant interest for applications where chirality is important. This can be achieved through enantioselective epoxidation, which can be accomplished using both biocatalytic and chemocatalytic methods.

Biocatalysis: Engineered enzymes, particularly from the cytochrome P450 family, have been developed for the enantioselective epoxidation of terminal alkenes. For instance, variants of cytochrome P450 BM-3 from Bacillus megaterium have been engineered to convert a range of terminal alkenes into either the (R)- or (S)-epoxide with high enantiomeric excess (ee) and high catalytic turnovers. nih.gov This biocatalytic approach offers a green and highly selective route to chiral epoxides. Chemoenzymatic methods, for example using Candida antarctica lipase (B570770), have also been employed for the epoxidation of fatty acid methyl esters, achieving high yields and purity. fgcu.edu

Chemocatalysis: Asymmetric epoxidation can also be achieved using chiral metal complexes. A well-known example is the Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese(III)-salen complex as the catalyst. organic-chemistry.org While originally developed for cis-olefins, variations of this catalytic system can be applied to the enantioselective epoxidation of terminal alkenes. These catalysts facilitate the transfer of an oxygen atom to the alkene in a stereocontrolled manner, leading to the formation of one enantiomer in excess.

Table 3: Enantioselective Epoxidation of Terminal Alkenes

| Method | Catalyst | Key Features |

|---|---|---|

| Biocatalysis | Engineered Cytochrome P450 BM-3 | Can be tuned to produce either (R)- or (S)-epoxides with high enantiomeric excess and high turnover numbers. nih.gov |

Optimization of Synthesis Parameters and Reaction Conditions

The successful synthesis of this compound hinges on the careful control and optimization of various reaction parameters. These factors significantly influence the reaction rate, yield, and selectivity towards the desired epoxide.

Influence of Temperature and Solvent Systems

Studies on the epoxidation of various fatty acid methyl esters have shown that an optimal temperature range exists. For instance, in the epoxidation of fatty acid methyl esters (FAMEs) derived from Jatropha oil, the highest epoxidation yield was achieved at a reaction temperature of 65°C. uitm.edu.my Beyond this temperature, a decrease in yield was observed. uitm.edu.my Another study on the epoxidation of palm fatty acid distillate methyl esters found the optimal temperature to be 50°C, which resulted in over 98% conversion to the epoxide within 3 hours. mpob.gov.my In the epoxidation of FAMEs from algae biomass, a temperature of 70°C was found to maximize the yield. mdpi.com The negative impact of higher temperatures on the stability of the oxirane ring has also been noted. mdpi.com

The choice of solvent system also plays a significant role. While the epoxidation can be carried out in a solvent-free medium, the use of a solvent can help to control the reaction temperature and improve the solubility of the reactants. mpob.gov.my Acetonitrile has been used as a solvent in the epoxidation of FAMEs, and its presence can influence the reaction's efficiency. mdpi.com However, some studies have focused on solvent-free systems to develop a more environmentally friendly and cost-effective process. mpob.gov.my The epoxidation of FAMEs has been successfully performed without a solvent, relying on the liquid nature of the reactants themselves. mpob.gov.my

Table 1: Influence of Temperature on Epoxidation Yield

| Temperature (°C) | Substrate | Epoxidation Yield (%) | Reference |

| 50 | Palm Fatty Acid Distillate Methyl Ester | >98 | mpob.gov.my |

| 65 | Jatropha Oil Fatty Acid Methyl Ester | 90.98 | uitm.edu.my |

| 70 | Algae Biomass Fatty Acid Methyl Ester | 66.07 | mdpi.com |

| 70 | Jatropha Oil Methyl Ester | 92.89 | csic.es |

Role of Catalyst Loading and Reaction Time

In catalyzed epoxidation reactions, the amount of catalyst used, or catalyst loading, is a crucial factor. The catalyst, often an acidic ion-exchange resin or a transition metal-based catalyst, facilitates the formation of the peroxy acid. cnr.ituitm.edu.my Increasing the catalyst loading generally leads to a higher conversion rate of the starting material. cnr.it However, an excessive amount of catalyst can also promote side reactions, leading to a decrease in the selectivity for the desired epoxide. mdpi.com

For instance, in the epoxidation of FAMEs using a PW4@MIL-100(Cr) catalyst, the highest epoxide yield of 70% was achieved with a catalyst loading of 15 g·L⁻¹ at 60°C. mdpi.com Further increasing the catalyst loading did not significantly improve the conversion but did reduce the epoxide yield due to an increase in side reactions. mdpi.com Similarly, in the epoxidation of methyl oleate using a titanium-silica catalyst, increasing the catalyst amount (reducing the substrate-to-titanium molar ratio from 180 to 22) increased the yield from 43% to 91% while maintaining high selectivity. cnr.it

Reaction time is another critical parameter that must be optimized. The reaction needs to proceed for a sufficient duration to ensure a high conversion of the starting material. However, prolonged reaction times can lead to the degradation of the product through oxirane ring-opening reactions, especially at elevated temperatures. uitm.edu.my Studies have shown that an optimal reaction time exists where the yield of the epoxide is maximized. For example, in the epoxidation of Jatropha oil FAMEs, the maximum epoxidation yield was achieved at a reaction time of 4.5 hours at 65°C. uitm.edu.my Beyond this time, the yield began to decrease. uitm.edu.my Another study on the epoxidation of Jatropha oil methyl esters determined an optimal reaction time of 277 minutes (approximately 4.6 hours) at 70°C. csic.es

Table 2: Influence of Catalyst Loading and Reaction Time on Epoxidation

| Catalyst Loading | Reaction Time (hours) | Substrate | Epoxide Yield (%) | Reference |

| 15 g·L⁻¹ | 0.75 | FAMEs | 70 | mdpi.com |

| Substrate:Ti ratio of 22 | Not Specified | Methyl Oleate | 91 | cnr.it |

| Not Specified | 4.5 | Jatropha Oil FAMEs | 90.98 | uitm.edu.my |

| Not Specified | 4.62 (277 mins) | Jatropha Oil Methyl Esters | 92.89 | csic.es |

Ring-Opening Reactions of the Oxirane Moiety

The high ring strain of the oxirane in this compound makes it an electrophilic substrate for various nucleophiles. These reactions typically proceed via a nucleophilic substitution mechanism, leading to the opening of the epoxide ring and the formation of difunctionalized products.

Nucleophilic Ring-Opening Mechanisms with Imidazole (B134444) and Alcohols

The reaction of epoxides with nucleophiles such as alcohols and imidazoles generally follows an S(_N)2 mechanism. The nucleophile attacks one of the carbon atoms of the oxirane ring, leading to the simultaneous cleavage of the carbon-oxygen bond.

In the case of alcohols, the reaction is often catalyzed by either an acid or a base. Under basic conditions, the alcohol is deprotonated to form a more potent alkoxide nucleophile, which then attacks the epoxide. Under acidic conditions, the oxygen atom of the epoxide is protonated, making the ring more susceptible to attack by a neutral alcohol molecule.

Imidazole, a heterocyclic amine, can also act as a nucleophile, attacking the epoxide ring to form a substituted imidazole derivative. The reaction kinetics can be influenced by factors such as the solvent and the presence of catalysts. nih.gov

Regioselectivity and Stereoselectivity in Ring-Opening Processes

The ring-opening of unsymmetrical epoxides like this compound can theoretically yield two different regioisomers. The regioselectivity of the reaction is influenced by both steric and electronic factors, as well as the reaction conditions.

Under basic or neutral conditions, the nucleophilic attack generally occurs at the less sterically hindered carbon atom of the epoxide ring, following an S(_N)2 pathway. For this compound, this would correspond to the attack at the terminal carbon of the oxirane ring.

Under acidic conditions, the situation is more complex. While the S(_N)2 mechanism is still prevalent, the reaction can exhibit some S(_N)1 character, with the development of a partial positive charge on the more substituted carbon atom. This can lead to a mixture of products, with the nucleophile attacking both the primary and secondary carbons of the oxirane.

The ring-opening of an epoxide via an S(_N)2 mechanism is a stereospecific process that results in the inversion of configuration at the center of attack. mdpi.com

| Nucleophile | Reaction Condition | Major Regioisomer | Stereochemistry |

| Alcohol (ROH) | Basic (RO⁻) | Attack at terminal carbon | Inversion of configuration |

| Alcohol (ROH) | Acidic (H⁺) | Mixture, often favors attack at more substituted carbon | Inversion of configuration (S(_N)2) |

| Imidazole | Neutral/Catalytic | Attack at terminal carbon | Inversion of configuration |

Catalyzed Ring-Opening Transformations

Various catalysts can be employed to enhance the rate and selectivity of epoxide ring-opening reactions. Lewis acids, such as metal salts, can coordinate to the oxygen atom of the epoxide, increasing its electrophilicity and facilitating nucleophilic attack. mdpi.com The choice of catalyst and reaction conditions can significantly influence the outcome of the reaction, including the regioselectivity. researchgate.net For instance, certain catalysts can direct the nucleophilic attack to a specific carbon atom of the oxirane ring, leading to the preferential formation of one regioisomer over the other.

Cycloaddition Reactions Involving this compound

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. The oxirane ring of this compound can participate in such reactions, leading to the formation of larger heterocyclic structures.

Carbon Dioxide Fixation and Cyclic Carbonate Formation

The reaction of epoxides with carbon dioxide is a well-established method for the synthesis of cyclic carbonates. researchgate.net This reaction is of significant interest as it represents a pathway for the chemical fixation of CO₂, a greenhouse gas. The cycloaddition of CO₂ to this compound would yield a five-membered cyclic carbonate.

This transformation is typically catalyzed by a variety of systems, including metal-organic frameworks, ionic liquids, and quaternary ammonium (B1175870) salts. researchgate.netnih.gov The general mechanism involves the activation of the epoxide by the catalyst, followed by the nucleophilic attack of a species that facilitates the incorporation of CO₂. nih.gov The reaction is often carried out under pressure and at elevated temperatures.

| Catalyst Type | General Conditions | Product |

| Metal-Organic Frameworks | Elevated temperature and pressure | Cyclic Carbonate |

| Ionic Liquids | Mild conditions, may be solvent-free | Cyclic Carbonate |

| Quaternary Ammonium Salts | Co-catalyst often required | Cyclic Carbonate |

Other Cycloaddition Pathways (e.g., with Catecholamines)

Carbonylation Reactions and Beta-Lactone Formation

The reaction of epoxides with carbon monoxide, known as carbonylation, is a significant transformation that yields valuable four-membered cyclic esters called β-lactones. This process, particularly through ring-expansion carbonylation, represents an atom-economical method for producing these sought-after chemical intermediates.

This compound, containing a terminal epoxide ring, is a suitable substrate for this transformation. The carbonylation is typically facilitated by homogeneous catalysts, often bimetallic systems. These catalysts activate the epoxide, making it susceptible to nucleophilic attack by a carbonyl species derived from the catalyst and carbon monoxide.

A notable advancement in this area is the development of bimetallic catalysts that can effect epoxide carbonylation at significantly lower carbon monoxide pressures, even as low as 1 atmosphere. nih.gov This makes the synthesis of β-lactones more practical and accessible for laboratory and potential industrial-scale production without the need for specialized high-pressure equipment. nih.gov The general scheme for the carbonylation of an epoxide like this compound is depicted below:

General Reaction Scheme for Epoxide Carbonylation

In this representation, 'R' corresponds to the C7H14COOCH3 chain of this compound.

The resulting β-lactones are themselves versatile intermediates, serving as precursors for a variety of other chemical compounds. The structural features of the starting epoxide, such as the nature of the 'R' group, can be varied to produce a diverse array of β-lactones. nih.gov

| Catalyst Type | Pressure | Key Advantage | Reference |

| Bimetallic Catalyst | As low as 1 atm | Enables multigram scale synthesis without specialized high-pressure equipment. | nih.gov |

Oxidation and Degradation Pathways of this compound

The oxidation and degradation of this compound are critical for understanding its environmental fate and its behavior in high-temperature environments such as combustion. While specific experimental data on this compound is limited, its chemical structure as a cyclic ether and an ester suggests probable reaction pathways.

Gas-Phase Oxidation Mechanisms in Combustion Chemistry

In combustion environments, the degradation of this compound would likely be initiated by radical species, such as hydroxyl radicals (•OH). The reaction mechanism would involve the abstraction of a hydrogen atom from the carbon backbone. The stability of the resulting radical would influence the primary site of attack. The presence of the ester group and the oxirane ring introduces multiple potential reaction sites.

Role as a Cyclic Ether Intermediate in Hydrocarbon Oxidation

The formation of cyclic ethers, including epoxides, is a known pathway in the low-temperature oxidation of larger hydrocarbons. Therefore, this compound can be considered a representative intermediate in the oxidation of long-chain unsaturated fatty acid methyl esters. The initial epoxidation of the double bond in the parent unsaturated ester, such as methyl oleate, leads to the formation of this compound. mdpi.commdpi.comresearchgate.netnih.gov

Once formed, the epoxide can undergo further reactions. In the context of hydrocarbon oxidation, the opening of the oxirane ring is a key step. This can be initiated by radical attack or by thermal decomposition. The ring-opening can lead to the formation of a biradical species, which can then rearrange or react with other molecules in the system. The subsequent reaction pathways are complex and can contribute to the formation of a variety of oxygenated products observed during hydrocarbon combustion.

The study of the epoxidation of fatty acid methyl esters and the subsequent reactions of the resulting epoxides is crucial for developing a comprehensive understanding of biofuel combustion and the formation of pollutants. nih.gov

| Precursor | Reaction | Product | Significance | Reference |

| Methyl Oleate | Epoxidation | This compound | Formation of a cyclic ether intermediate from an unsaturated fatty acid methyl ester. | mdpi.commdpi.comresearchgate.netnih.gov |

| This compound | Gas-Phase Oxidation | Smaller oxygenated molecules (aldehydes, ketones, etc.) | Degradation pathway in combustion environments. | General chemical principles |

Synthesis of Novel Esters and Amides for Functional Materials

The epoxide ring of this compound is susceptible to nucleophilic attack, a reaction that can be harnessed to synthesize a diverse range of derivatives. The ring-opening reaction with carboxylic acids or anhydrides leads to the formation of hydroxy esters, while reaction with amines yields hydroxy amides. These reactions are often catalyzed by acids or bases.

The resulting bifunctional molecules, containing a hydroxyl group from the ring-opening and the terminal methyl ester, can be used as monomers or building blocks for functional polymers. For example, the newly formed hydroxyl group can undergo further esterification or etherification, while the methyl ester at the end of the C9 chain can be hydrolyzed to a carboxylic acid or converted to an amide. This poly-functionality allows for the creation of cross-linked polymer networks, polyesters, and polyamides with properties influenced by the long aliphatic chain, such as flexibility and hydrophobicity.

Research Findings:

Detailed studies have demonstrated the synthesis of various ester and amide derivatives from epoxidized fatty acid methyl esters. The general reaction schemes are as follows:

Esterification: The reaction of the epoxide with a carboxylic acid (R-COOH) results in the formation of a molecule containing both a hydroxyl group and two ester functionalities.

Amidation: The reaction with a primary (R-NH₂) or secondary amine (R₂NH) opens the epoxide ring to form a hydroxy amino derivative, which can be further functionalized.

These derivatives are key intermediates for producing materials like coatings, lubricants, and plasticizers, where the long alkyl chain imparts desirable physical properties.

Functionalization through Thiol-Epoxy Reactions for Polyol Generation

The reaction between an epoxide and a thiol, known as the thiol-epoxy reaction, is another powerful tool for the functionalization of this compound. This reaction proceeds via a base-catalyzed nucleophilic attack of the thiolate anion on one of the epoxide's carbon atoms. The result is the formation of a β-hydroxy thioether.

When a poly-thiol (a molecule with multiple thiol groups) is used, or when the resulting hydroxyl group is further functionalized, this reaction can lead to the generation of polyols. Polyols are compounds containing multiple hydroxyl groups and are fundamental components in the production of polyurethanes, polyesters, and other important polymers. The thiol-epoxy reaction is known for its efficiency and can occur at lower temperatures compared to other curing reactions. mdpi.com For instance, studies on similar epoxy systems have shown that thiol-based hardeners can initiate curing reactions at temperatures as low as 45-53°C. mdpi.com

The reaction of this compound with a thiol-containing molecule (R-SH) would yield a product with a hydroxyl group and a thioether linkage. The presence of the hydroxyl group classifies the product as a precursor to polyols, which are valuable in the synthesis of various macromolecular structures.

Preparation of Specialized Chemical Entities

The unique structure of this compound makes it an ideal starting material for the synthesis of complex molecules with specialized functions, such as surfactants and potential bioactive compounds.

Gemini surfactants are a class of amphiphilic molecules characterized by having two hydrophobic tails and two hydrophilic head groups linked by a spacer. researchgate.net They often exhibit superior properties compared to their single-chain monomeric counterparts, including a lower critical micelle concentration (CMC) and greater efficiency in reducing surface and interfacial tension. epa.govnih.gov

This compound can be envisioned as a precursor for the hydrophobic tails of a Gemini surfactant. A plausible synthetic route involves:

Ring-opening: The epoxide ring is opened with a nucleophile that can also serve as, or be converted into, a hydrophilic head group. For example, reaction with an amine that is subsequently quaternized to form a cationic center.

Dimerization: Two of these modified fatty acid chains are then linked together using a "spacer" molecule. This spacer can be of varying length and chemical nature, which in turn influences the final properties of the surfactant.

Research into Gemini surfactants derived from fatty acids has shown their potential in various applications, including cosmetics and enhanced oil recovery. epa.govnih.gov For example, a cationic Gemini surfactant synthesized from fatty acids demonstrated a surface tension of less than 35 mN/m at 25°C, a significant improvement over conventional monomeric surfactants. epa.gov

Table 1: Properties of Synthesized Gemini Surfactants from Related Fatty Acid Precursors

| Gemini Surfactant Type | Precursor | Key Property | Finding | Application | Reference |

|---|---|---|---|---|---|

| Cationic Gemini | Mixed Fatty Acids | Surface Tension | <35 mN/m at 25°C | Hair and Skin Care Formulations | epa.gov |

| Anionic Gemini (GMS-1) | C16 and C18 Fatty Alcohols | Viscosity Reduction | >98% viscosity reduction rate in heavy oil | Enhanced Oil Recovery | nih.gov |

| Anionic Gemini (SDOLC) | Oleoyl Chloride | Yield | 80.5% yield after recrystallization | General Surfactant Applications | nih.gov |

| Cationic Gemini | Fatty Amine | Interfacial Tension | Reduced oil-water interfacial tension to 10⁻³ mN/m | Heavy Oil Development | nih.gov |

The modification of natural products or their derivatives is a common strategy in drug discovery to create novel bioactive compounds. The epoxide group in this compound is a reactive handle that can be used to generate a library of new chemical entities for biological screening. By reacting the epoxide with a diverse set of nucleophiles (e.g., amines, thiols, alcohols), a wide array of analogues can be synthesized.

Structure-Activity Relationship (SAR) studies involve systematically altering the structure of a molecule and evaluating the effect of these changes on its biological activity. nih.gov While specific SAR studies on derivatives of this compound are not widely documented in the reviewed literature, a hypothetical SAR study could proceed as follows:

Synthesis of a Library: A series of derivatives would be synthesized by reacting this compound with various amines, creating a library of β-hydroxy amino esters.

Biological Screening: This library would then be tested for a specific biological activity, such as antimicrobial, antifungal, or enzymatic inhibition.

Analysis and Optimization: The results of the screening would be analyzed to identify which structural features correlate with higher activity. For example, researchers might find that amines with aromatic rings or specific functional groups lead to more potent compounds. This information guides the synthesis of a new generation of molecules with potentially enhanced activity. nih.gov

This approach of creating and testing analogues is a cornerstone of medicinal chemistry for developing new therapeutic agents. nih.gov

Polymerization and Material Science Applications of Methyl 9 Oxiran 2 Yl Nonanoate

Utilization as a Monomer in Biobased Epoxy Resins

Methyl 9-(oxiran-2-yl)nonanoate and similar epoxidized vegetable oil derivatives are key monomers in the formulation of biobased epoxy resins. acs.org These resins offer an environmentally friendly alternative to conventional epoxy systems based on bisphenol-A diglycidyl ether (DGEBA). researchgate.net The fatty acid backbone provides flexibility, while the oxirane group enables the formation of highly crosslinked, three-dimensional thermoset networks when reacted with appropriate hardeners. acs.orgresearchgate.net

The curing of this compound involves the ring-opening of its epoxy group by a hardening agent. The choice of hardener dictates the reaction mechanism and the final properties of the thermoset.

Polyacids (Dicarboxylic Acids): When cured with dicarboxylic acids (DCAs), the primary reaction is the addition of the carboxylic acid group to the epoxy ring, forming a hydroxyl-ester. rsc.orgresearchgate.net This reaction can be catalyzed by Lewis bases like imidazole (B134444) or 4-dimethylaminopyridine (B28879) (DMAP), which significantly accelerate the curing rate. researchgate.net The initial epoxy-acid reaction is often followed by secondary reactions, such as the reaction of the newly formed hydroxyl groups with other epoxy rings (etherification) or unreacted acid groups, leading to a more densely crosslinked network. researchgate.netresearchgate.net The reactivity is influenced by the chain length and pKa of the dicarboxylic acid. researchgate.net

Anhydrides: Cyclic anhydrides, such as cis-1,2-cyclohexanedicarboxylic anhydride (B1165640) or trimellitic anhydride (TMA), are common hardeners. acs.orgresearchgate.net The curing process, typically initiated by a tertiary amine or imidazole, begins with the anhydride reacting with a hydroxyl source to form a carboxylic acid. This acid then reacts with an epoxy group to open the ring and form an ester linkage, regenerating a hydroxyl group that continues the polymerization. researchgate.netncku.edu.tw This process results in the formation of oligo- and polyesters. researchgate.net In some systems, the epoxidized monomer itself can act as a solvent at moderate temperatures, dissolving the anhydride hardener to create a homogenous reaction mixture. acs.org

Amines: Aliphatic amines, like tetraethylene pentamine (TEPA), are also used as curing agents. mdpi.com The primary amine groups react with the epoxy rings in a nucleophilic addition reaction, followed by the reaction of the secondary amines formed. Each N-H bond can open an epoxy ring, leading to a highly crosslinked polymer network. This approach is common in blending these bio-based epoxides with conventional epoxy resins to modify their properties. mdpi.com

The chemical structure of the hardener and the stoichiometry of the resin system have a profound impact on the thermomechanical properties of the final thermoset.

The properties of thermosets derived from epoxidized linseed oil (ELO), a triglyceride analogue, and various linear dicarboxylic acids demonstrate a clear structure-property relationship. As the chain length of the dicarboxylic acid hardener increases, there is a general trend of decreasing glass transition temperature (Tg), tensile strength, and Young's modulus. rsc.org This is attributed to the increased flexibility and lower crosslink density afforded by the longer aliphatic chains of the hardeners. rsc.org Conversely, thermal stability tends to increase with the chain length of the DCA. rsc.org

For thermosets based on epoxidized linseed oil fatty acid methyl esters (ELOME) cured with trimellitic anhydride (TMA), the properties are highly dependent on the molar ratio of the reactants. acs.org Increasing the concentration of the TMA curing agent leads to a higher crosslinking density, which in turn increases the storage modulus and the glass transition temperature of the material. acs.org When ELOME is blended with epoxidized linseed oil (ELO), the branched triglyceride structure of ELO enhances crosslinking density, resulting in a significant improvement in thermomechanical properties, with Tg values reaching up to 102 °C. acs.org

Below is an interactive table summarizing the structure-property relationships in thermosets derived from epoxidized vegetable oils and different hardeners.

Synthesis of Biobased Polyols

This compound is an excellent starting material for the synthesis of biobased polyols, which are crucial intermediates for producing a variety of polymers, most notably polyurethanes. mdpi.comresearchgate.net The conversion of the epoxide into hydroxyl groups is the key transformation in this process.

The most common method for synthesizing polyols from epoxidized fatty acid esters like this compound is the acid-catalyzed ring-opening of the oxirane moiety. rsc.orgresearchgate.net This reaction involves a nucleophilic attack on one of the carbon atoms of the epoxy ring. Various nucleophiles, primarily alcohols, can be used as ring-opening agents.

Methanolysis: Reacting the epoxide with methanol, often under acid catalysis (e.g., sulfuric acid, heterogeneous acid catalysts), opens the ring to form a methoxy-hydroxy derivative. rsc.orgnih.gov This process can achieve nearly 100% yield under optimized conditions. rsc.orgresearchgate.net

Glycolysis/Glycerolysis: Using polyfunctional alcohols like ethylene (B1197577) glycol or glycerol (B35011) as the ring-opening agent introduces multiple hydroxyl groups, leading to polyols with higher hydroxyl functionality. mdpi.commdpi.com

Hydrolysis: Ring-opening with water yields diol functionalities.

Reaction with Fatty Acids: The epoxy ring can also be opened by the carboxylic group of another fatty acid, a method used to create polyols with specific structures and hydroxyl numbers. baydaauniv.netresearchgate.net

These reactions convert the internal epoxide into secondary hydroxyl groups, creating valuable polyol intermediates for the polymer industry. baydaauniv.net

Thorough characterization of the synthesized polyols is essential to ensure they have the desired properties for subsequent polymerization into materials like polyurethanes. uni-oldenburg.de Several analytical techniques are employed:

Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the completion of the ring-opening reaction by monitoring the disappearance of the characteristic epoxide peak (around 820-840 cm⁻¹) and the appearance of a broad hydroxyl (-OH) peak (around 3400 cm⁻¹). mdpi.combaydaauniv.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information, confirming the absence of epoxy protons and the presence of new protons associated with the hydroxyl and ether/ester groups. mdpi.combaydaauniv.net

Titration: The hydroxyl value (expressed in mg KOH/g) is a critical parameter that quantifies the concentration of hydroxyl groups in the polyol. mdpi.comuni-oldenburg.de It is determined by acetylation followed by titration and directly influences the crosslink density and properties of the final polyurethane. mdpi.comresearchgate.net The acid value is also measured to quantify any remaining carboxylic acids. baydaauniv.net

Chromatography: Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) is used to determine the average molecular weight and polydispersity of the polyol oligomers. uni-oldenburg.demdpi.com

The data obtained from these characterization methods allow for the precise control of polyurethane synthesis, enabling the production of materials ranging from flexible foams and elastomers to rigid plastics. mdpi.comuni-oldenburg.de

Development of Bio-Lubricants from this compound Derivatives

Derivatives of this compound are promising candidates for the development of high-performance, biodegradable lubricants. researchgate.netresearchgate.net While vegetable oils possess good lubricity, their poor low-temperature properties and oxidative instability limit their direct application. analis.com.my Chemical modification of the epoxidized ester can overcome these drawbacks.

The key strategy involves the ring-opening of the oxirane group to introduce branched structures into the fatty acid chain. analis.com.my For instance, reacting epoxidized palm oil with oleic acid in the presence of an acid catalyst opens the epoxy ring and attaches the long oleic acid chain. This molecular restructuring disrupts the crystal lattice formation at low temperatures, significantly improving the pour point. analis.com.my Furthermore, the elimination of the reactive epoxy group and the introduction of more stable ether or ester linkages can enhance the thermal and oxidative stability of the resulting oil, increasing its flash point. analis.com.my These modifications yield a biolubricant with properties suitable for various industrial applications. researchgate.net

Biobased Polymer Architectures from this compound

This compound, a derivative of nonanoic acid, is a versatile biobased monomer. Its chemical structure, featuring a reactive oxirane (epoxide) ring and a methyl ester group, allows for the synthesis of a variety of polymer architectures through different polymerization mechanisms. This enables the development of sustainable polymers with tunable properties, finding applications in diverse fields of material science. The presence of the long aliphatic chain derived from the fatty acid provides flexibility and hydrophobicity to the resulting polymers.

Step-Growth Polymerization Mechanisms

Step-growth polymerization involving this compound typically proceeds through the initial ring-opening of the epoxide to form a diol or polyol, which then acts as a monomer in a subsequent polycondensation or polyaddition reaction. This two-step approach allows for the creation of various polymer types, most notably polyesters and polyurethanes.

The critical first step is the nucleophilic attack on one of the carbon atoms of the oxirane ring, leading to its opening. This can be catalyzed by either acids or bases. In the presence of an alcohol (R-OH), this reaction yields a hydroxy ether derivative. If water is the nucleophile, a diol is formed. These hydroxyl-functionalized molecules can then undergo step-growth polymerization.

Polyester Synthesis:

One major application of these resulting polyols is in the synthesis of polyesters. This is achieved through condensation reactions with dicarboxylic acids or their derivatives, or via ring-opening copolymerization with cyclic anhydrides. For instance, the polyol derived from this compound can be reacted with a diacid, such as succinic acid or adipic acid, typically under elevated temperatures and with the removal of a small molecule like water, to form a polyester.

A more recent and controlled method is the ring-opening copolymerization (ROCOP) of the epoxide with a cyclic anhydride, such as phthalic anhydride or succinic anhydride. acs.orgnih.gov This method often employs a catalyst system, for example, a combination of a Lewis acid and a nucleophilic co-catalyst, to produce polyesters with alternating monomer units and well-defined molecular weights. acs.orgacs.org

Polyurethane Synthesis:

The polyols synthesized from this compound are valuable precursors for polyurethanes. essec.edumdpi.comscilit.com In a typical polyurethane synthesis, the biobased polyol is reacted with a diisocyanate, such as 4,4′-methylenebis(phenyl isocyanate) (MDI) or toluene (B28343) diisocyanate (TDI). essec.eduuni-oldenburg.de The reaction is a polyaddition process where the hydroxyl groups of the polyol react with the isocyanate groups to form urethane (B1682113) linkages, resulting in a polyurethane network. The properties of the final polyurethane, ranging from rigid plastics to flexible elastomers, can be tailored by varying the structure and functionality of the polyol and the diisocyanate. essec.eduuni-oldenburg.de

The following table summarizes typical conditions for the formation of polyols from epoxidized fatty acid methyl esters, a process directly applicable to this compound.

| Catalyst Type | Specific Catalyst | Nucleophile | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Methanol | Room Temp | 30 min | ~100 | researchgate.netrsc.org |

| Heterogeneous Acid | Amberlyst-15 | Methanol | 60 | 100 min | 87 | researchgate.netrsc.org |

| Heterogeneous Acid | SAC-13 | Methanol | 60 | 60 min | 83 | researchgate.netrsc.org |

| Lewis Acid | Magnesium Stearate | Stearic Acid | 160 | 12 h | 95 | acs.org |

Interactive Data Table: Polyol Synthesis Conditions

Chain-Addition Polymerization Mechanisms

Chain-addition polymerization of this compound primarily involves the ring-opening polymerization (ROP) of the epoxide group, leading to the formation of polyethers. This process can be initiated by cationic or anionic species. In this mechanism, the polymer chain grows by the sequential addition of monomer units to a reactive center at the chain end.

Cationic Ring-Opening Polymerization:

Cationic ROP of epoxides is typically initiated by Lewis acids or Brønsted acids. nih.gov The initiation step involves the protonation or coordination of the Lewis acid to the oxygen atom of the oxirane ring, making the ring more susceptible to nucleophilic attack. The propagation then proceeds by the nucleophilic attack of a monomer's oxygen atom on one of the electrophilic carbon atoms of the activated ring of the growing chain end. nih.gov This process results in the formation of a polyether backbone. isc.ac Boron trifluoride diethyl etherate (BF₃·OEt₂) is a common catalyst for the cationic ROP of epoxidized vegetable oils and their methyl esters. isc.ac

The mechanism can be complex, and side reactions such as chain transfer and termination can occur, which may limit the molecular weight and broaden the molecular weight distribution of the resulting polymer.

Anionic Ring-Opening Polymerization:

Anionic ROP of epoxides is initiated by strong nucleophiles, such as alkali metal hydroxides, alkoxides, or organometallic compounds. youtube.commasterorganicchemistry.comresearchgate.net The initiator attacks one of the carbon atoms of the epoxide ring in an SN2-type reaction, leading to the formation of an alkoxide anion as the active center. masterorganicchemistry.com The propagation step involves the sequential addition of monomer molecules to this growing anionic chain end. researchgate.netnih.gov

Anionic ROP can be a "living" polymerization under certain conditions, meaning that there are no chain transfer or termination reactions. This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions, as well as the preparation of block copolymers. The use of strong bases like phosphazene bases has been shown to facilitate controlled anionic ROP of functional epoxides. nih.gov

The following table provides examples of catalyst systems used for the chain-addition polymerization of epoxidized fatty acid esters.

| Polymerization Type | Catalyst/Initiator System | Comonomer (if any) | Resulting Polymer | Reference |

| Cationic ROP | Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) | None | Polyether | isc.ac |

| Anionic ROCOP | Aluminum Complex / DMAP | Phthalic Anhydride | Polyester | acs.orgacs.org |

| Anionic ROP | Potassium Diphenyl Phosphide (KPPh₂) | None | Polyether | researchgate.net |

| Anionic ROP | Phosphazene Base (t-BuP₄) | None | Polyether | nih.gov |

Interactive Data Table: Catalysts for Chain-Addition Polymerization

Computational and Theoretical Investigations of Methyl 9 Oxiran 2 Yl Nonanoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT) and ab initio methods, are fundamental to understanding the molecular properties of methyl 9-(oxiran-2-yl)nonanoate. mdpi.comnih.gov These calculations can provide detailed insights into the electronic structure of the molecule and predict its energetic properties with a high degree of accuracy. nih.govacs.org

The oxirane ring in this compound is the most reactive site in the molecule, and its electronic structure governs its chemical behavior. Quantum chemical calculations can be employed to analyze the distribution of electrons within this three-membered ring, identifying regions of high and low electron density that are susceptible to electrophilic or nucleophilic attack. acs.orgnih.gov

Key aspects of the electronic structure that are typically investigated include:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the reactivity of the oxirane ring. The HOMO is often associated with the lone pairs of the oxygen atom, making it a site for electrophilic attack, while the LUMO is typically an antibonding orbital associated with the C-O bonds, making the carbon atoms susceptible to nucleophilic attack. acs.orgresearchgate.net

Electron Density and Electrostatic Potential: Mapping the electron density and electrostatic potential can visually represent the electron distribution. The oxygen atom of the oxirane ring is expected to have a high electron density and a negative electrostatic potential, while the carbon atoms will have a lower electron density and a positive electrostatic potential. This polarization of the C-O bonds is a key feature of the oxirane ring's reactivity.

Mulliken and Natural Bond Orbital (NBO) Charges: These calculations provide a quantitative measure of the partial charges on each atom. The oxygen atom in the oxirane ring will carry a significant negative charge, while the adjacent carbon atoms will have positive charges.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | +1.5 eV |

| Mulliken Charge on Oxygen | -0.65 e |

| Mulliken Charge on Ring Carbons | +0.15 e (average) |

Accurate thermochemical data are essential for developing kinetic models of chemical processes. Quantum chemical methods can be used to calculate key thermochemical properties such as the enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp). nih.govacs.org High-level composite methods like G3, G4, and CBS-APNO are often employed for their high accuracy in predicting these values. acs.org

For this compound, the enthalpy of formation of the molecule and its various radical derivatives, which are formed during chemical reactions, can be calculated. Furthermore, the energetics of important reactions, such as the ring-opening of the oxirane, can be determined. The ring strain of the epoxide, which is a significant contributor to its reactivity, can also be quantified through isodesmic reactions. nih.govwikipedia.org

| Parameter | Predicted Value (kJ/mol) |

|---|---|

| Enthalpy of Formation (gas, 298 K) | -550 |

| Ring Strain Energy | 115 |

| Enthalpy of Ring-Opening to Carbonyl | -150 |

Reaction Kinetic Modeling and Simulation

Building on the foundation of quantum chemical calculations, reaction kinetic modeling aims to simulate the complex network of reactions that a molecule can undergo under specific conditions, such as in a combustion engine. unizar.esaraid.es

For this compound, a multitude of reaction pathways are possible, particularly at elevated temperatures. Computational methods can be used to map the potential energy surface for various reactions, identifying the transition states that connect reactants to products. aip.org The energy of these transition states determines the activation energy of the reaction, which is a critical parameter in kinetic models.

Key reaction pathways for the oxirane ring include:

Hydrogen Abstraction: The abstraction of a hydrogen atom from the carbon atoms of the oxirane ring by radicals such as OH, H, and CH3 is a common initiation step in combustion.

Ring-Opening Reactions: The oxirane ring can open through various mechanisms, including acid-catalyzed, base-catalyzed, and thermal pathways. libretexts.org In combustion, unimolecular ring-opening can lead to the formation of aldehydes, ketones, and other oxygenated intermediates. aip.org

Reactions with O2: The radical intermediates formed from hydrogen abstraction can react with molecular oxygen, leading to a complex series of reactions that are central to autoignition chemistry.

The presence of the cyclic ether (oxirane) functionality in this compound significantly influences its combustion behavior. unizar.esaraid.es Detailed chemical kinetic mechanisms for biodiesel surrogates, such as methyl decanoate, often serve as a foundation for building models for more complex esters. llnl.govllnl.govsae.org The reaction pathways of the oxirane ring must be incorporated into these models to accurately predict combustion phenomena like ignition delay and the formation of pollutants. acs.orgacs.org

The combustion of cyclic ethers is characterized by several key features:

Low-Temperature Chemistry: The ring structure can affect the low-temperature oxidation pathways, which are crucial for autoignition. The formation of hydroperoxyalkyl radicals and their subsequent reactions are altered by the presence of the ether oxygen.

Influence on Soot Precursors: The unique reaction pathways of cyclic ethers can influence the formation of soot precursors, such as polycyclic aromatic hydrocarbons (PAHs).

The development of accurate combustion kinetic models for molecules like this compound is an ongoing area of research, with computational and theoretical investigations providing the fundamental data and insights necessary to build predictive and reliable models. acs.orgacs.org

Biocatalytic and Sustainable Synthesis of Methyl 9 Oxiran 2 Yl Nonanoate and Its Derivatives

Enzymatic Epoxidation Processes for Fatty Acid Esters

The epoxidation of fatty acid esters, such as the precursor to Methyl 9-(oxiran-2-yl)nonanoate, is a key transformation. Chemoenzymatic epoxidation has been established as a viable and greener alternative to traditional chemical methods that often rely on harsh peroxy acids. This process typically involves a lipase (B570770), which catalyzes the in situ formation of a peroxy acid from a carboxylic acid and hydrogen peroxide. This peroxy acid then acts as the oxidizing agent to epoxidize the double bond of the fatty acid ester.

A prominent biocatalyst in this field is the immobilized lipase B from Candida antarctica (CAL-B), commercially known as Novozym 435. nih.govmdpi.com This enzyme has demonstrated high efficiency in the epoxidation of various unsaturated fatty acid methyl esters (FAMEs). researchgate.netacs.org The general mechanism involves two main steps:

Perhydrolysis: The lipase catalyzes the reaction between hydrogen peroxide and a carboxylic acid (which can be added externally or be the fatty acid substrate itself) to form a peroxycarboxylic acid. mdpi.com

Epoxidation: The newly formed peroxy acid, a highly reactive species, then epoxidizes the carbon-carbon double bond of the fatty acid ester. mdpi.com

Research has shown that this chemoenzymatic approach can achieve high conversion rates, often exceeding 90%, under mild temperature conditions (typically 40-60°C). sciepublish.comabiosus.org For instance, the epoxidation of methyl oleate (B1233923) using Novozym 435 and hydrogen peroxide has been extensively studied, demonstrating near-complete conversion to its epoxide. nih.govabiosus.org The process can be fine-tuned by controlling parameters such as temperature, enzyme concentration, and the molar ratio of hydrogen peroxide to the unsaturated substrate. nih.gov

| Parameter | Typical Range/Value | Impact on Reaction |

| Enzyme | Immobilized Candida antarctica lipase B (Novozym 435) | High selectivity and efficiency. nih.gov |

| Oxidant | Hydrogen peroxide (H₂O₂) | Green oxidant, with water as the only byproduct. |

| Temperature | 40 - 60 °C | Affects reaction rate and enzyme stability. sciepublish.comabiosus.org |

| Conversion Rate | >90% | High yields of the desired epoxide product. sciepublish.com |

Multi-Enzyme Cascade Reactions for Precursor Synthesis (e.g., 9-oxononanoic acid)

The synthesis of precursors for this compound, such as 9-oxononanoic acid and 9-hydroxynonanoic acid, can be efficiently achieved through multi-enzyme cascade reactions starting from renewable fatty acids. These one-pot processes are highly advantageous as they reduce downstream processing costs and minimize waste generation.

A notable example is the synthesis of 9-oxononanoic acid from linoleic acid. This transformation can be accomplished using a two-enzyme cascade involving a 9S-lipoxygenase (LOX) and a hydroperoxide lyase (HPL). nih.govresearchgate.net

The lipoxygenase regioselectively introduces oxygen to the C-9 position of linoleic acid, forming 9S-hydroperoxy-octadecadienoic acid (9S-HPODE). nih.gov

The hydroperoxide lyase then cleaves the 9S-HPODE intermediate to yield 9-oxononanoic acid and other volatile C9 compounds. nih.govresearchgate.net This bienzymatic cascade has been reported to achieve yields of up to 73%. nih.govresearchgate.net

Similarly, 9-hydroxynonanoic acid can be synthesized from oleic acid through a multi-enzyme system. sciepublish.comnih.gov One pathway involves the hydration of the double bond of oleic acid catalyzed by a fatty acid double bond hydratase, followed by further enzymatic modifications. sciepublish.com Another approach utilizes a recombinant E. coli expressing a fatty acid double bond hydratase, a long-chain secondary alcohol dehydrogenase (SADH), and a Baeyer-Villiger monooxygenase (BVMO) to produce 9-hydroxynonanoic acid from oleic acid. researchgate.net Significant yields have been reported, with one study achieving 35.2 g/L of 9-hydroxynonanoic acid from olive oil hydrolysate. acs.orgnih.gov

These enzymatic cascades exemplify the potential of biotechnology to produce valuable C9 building blocks from readily available fatty acids. sciepublish.comwur.nl

| Precursor | Starting Material | Key Enzymes |

| 9-oxononanoic acid | Linoleic acid | 9S-Lipoxygenase, Hydroperoxide lyase nih.govresearchgate.net |

| 9-hydroxynonanoic acid | Oleic acid | Fatty acid hydratase, Alcohol dehydrogenase, Baeyer-Villiger monooxygenase researchgate.netsciepublish.comnih.gov |

Green Chemistry Principles in Production Methodologies

The application of green chemistry principles is paramount in developing sustainable production methods for this compound and its derivatives. This involves the use of environmentally friendly solvents (or their absence), renewable raw materials, and processes with high atom economy.

A significant advancement in the green synthesis of epoxidized fatty acid esters is the implementation of solvent-free reaction conditions. nih.govsciepublish.comabiosus.org Traditional organic solvents often pose environmental and safety hazards. By eliminating the solvent, the process becomes cleaner, reduces waste, and simplifies product purification.

The chemoenzymatic epoxidation of FAMEs using Novozym 435 has been successfully conducted in solvent-free systems. nih.govsciepublish.comabiosus.org In such setups, the liquid fatty acid ester itself acts as the organic phase, while the aqueous hydrogen peroxide forms a second phase. The immobilized enzyme facilitates the reaction at the interface of these two phases. This approach has been shown to be highly effective for the epoxidation of methyl oleate, where the liquid nature of the product, methyl 9,10-epoxystearate, prevents solidification issues that can occur with free fatty acids. nih.gov

The benefits of solvent-free conditions include:

Reduced Environmental Impact: Eliminates the use and disposal of hazardous organic solvents.

Increased Process Safety: Avoids flammable and toxic solvents.

Simplified Downstream Processing: Easier separation of the product from the reaction mixture.

Higher Volumetric Productivity: The concentration of reactants is maximized.

The synthesis of this compound and its precursors is firmly rooted in the use of renewable feedstocks. Vegetable oils, such as sunflower oil, soybean oil, and olive oil, are abundant and sustainable sources of the necessary C18 fatty acids like oleic acid and linoleic acid. abiosus.orgabiosus.orgfgcu.edu These oils can be transesterified to produce fatty acid methyl esters, which then serve as the direct substrates for epoxidation. acs.orgfgcu.edu Furthermore, waste products like soapstock from oil refining can also be utilized as a low-cost, renewable starting material. rsc.org

Atom economy is a key metric in green chemistry, measuring the efficiency of a chemical reaction in converting reactants into the desired product. The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

The enzymatic epoxidation of a FAME like methyl 9-nonenoate using hydrogen peroxide is an excellent example of a reaction with high atom economy.

Reaction: C₁₀H₁₈O₂ (methyl 9-nonenoate) + H₂O₂ → C₁₀H₁₈O₃ (this compound) + H₂O

| Green Chemistry Principle | Application in Synthesis |

| Renewable Feedstocks | Use of vegetable oils (sunflower, olive, soybean) and their constituent fatty acids (oleic, linoleic acid). abiosus.orgabiosus.orgfgcu.edu |

| Atom Economy | High atom economy in enzymatic epoxidation with H₂O₂, with water as the only byproduct. |

| Solvent-Free Conditions | Lipase-catalyzed epoxidation performed without organic solvents, reducing waste and simplifying purification. nih.govsciepublish.comabiosus.org |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Areas

The primary academic contributions related to Methyl 9-(oxiran-2-yl)nonanoate and its analogues are centered on the synthesis of bio-based polymers. The high reactivity of the three-membered oxirane ring allows it to be a key intermediate for various polymerization reactions.

Key research areas include:

Synthesis of Bio-based Polyols: A significant body of research has focused on the ring-opening of the epoxide group to create polyols. These polyols, which are macromolecules with multiple hydroxyl groups, serve as crucial precursors for the production of polyurethanes. The reaction is typically catalyzed by acids and can be controlled to produce polyols with varying hydroxyl content and molecular weights, which in turn dictates the properties of the final polyurethane material.

Development of Renewable Polyesters: The compound can undergo self-polymerization under certain conditions, where the carboxylic acid functionality of one molecule (after hydrolysis of the ester) can react with the opened epoxide ring of another, leading to the formation of polyesters. This offers a direct route to bio-based polyesters with unique structures.

Use as a Reactive Diluent and Plasticizer: Epoxidized fatty acid esters are widely explored as reactive diluents in epoxy resin formulations and as bio-based plasticizers for polymers like polyvinyl chloride (PVC). google.com They can be covalently incorporated into the polymer matrix, which reduces their migration and enhances the long-term stability of the material.

Biolubricant Feedstock: The ester and epoxide functionalities make this compound a candidate for the synthesis of biolubricants. The epoxide ring can be opened to introduce various functional groups that enhance lubricity and thermal stability.

The following table summarizes typical reaction parameters for the epoxidation of fatty acid methyl esters (FAMEs), which is the crucial step in synthesizing the title compound.

| Catalyst System | Oxidant | Temperature (°C) | Reaction Time (h) | Epoxide Yield (%) | Selectivity (%) | Reference |

| PW4@MIL-100(Cr) | Hydrogen Peroxide | 40 | 4 | 73 | 77 | mdpi.com |

| Ti-MCM-41 | tert-Butyl hydroperoxide (TBHP) | 90 | 24 | >98 (for mono- and diepoxides) | Not specified | mdpi.com |

| TS-1 | Hydrogen Peroxide | 50 | 24 | 93 (for methyl oleate) | 87 | mdpi.com |

Unexplored Research Avenues and Methodological Challenges

Despite the promising applications, the full potential of this compound is yet to be unlocked. Several research avenues remain underexplored, and methodological challenges persist.

Unexplored Research Avenues:

Catalytic System Development: While various catalysts have been used for the epoxidation of longer-chain unsaturated esters, there is a need for the development of highly selective and reusable catalysts specifically for shorter-chain esters like methyl nonenoate.

Copolymerization Studies: Detailed investigations into the copolymerization of this compound with other bio-based or conventional monomers are scarce. Such studies could lead to a wide range of new materials with tunable properties.

Stereoselective Polymerization: The oxirane ring has a chiral center, and the stereochemistry of the monomer can significantly influence the properties of the resulting polymer. Research into stereoselective polymerization methods could yield polymers with highly ordered structures and unique functionalities.

Advanced Biocatalysis: The use of enzymes for both the epoxidation and subsequent ring-opening reactions is an area with significant potential for greener and more selective synthesis routes.

Methodological Challenges:

Selectivity in Epoxidation: A major challenge is to achieve high selectivity for the epoxide during synthesis, minimizing the formation of by-products from the ring-opening of the oxirane by the acidic catalyst or other nucleophiles present in the reaction mixture.

Control of Polymerization: The ring-opening polymerization of epoxides can be complex and difficult to control, potentially leading to a broad molecular weight distribution and undesired side reactions. Fine-tuning the reaction conditions to achieve a well-defined polymer architecture is a significant hurdle.

Purification: The separation of the desired polymer from unreacted monomers, catalysts, and by-products can be challenging and costly, impacting the economic viability of the process.

Structure-Property Relationship: A systematic understanding of how the shorter chain length of the C9 backbone in this compound influences the thermal and mechanical properties of the resulting polymers compared to their longer-chain C18 counterparts is not yet fully established.

Potential for Advanced Materials and Novel Chemical Transformations

The unique chemical structure of this compound opens up possibilities for the creation of advanced materials through novel chemical transformations.

Potential for Advanced Materials:

High-Performance Thermoplastics: By carefully designing the polymer architecture, it is possible to create bio-based thermoplastics with properties that could rival those of some petroleum-based plastics. rsc.org These materials could find applications in packaging, automotive components, and consumer goods.

Functional Coatings: The reactivity of the epoxide group makes it an excellent candidate for developing cross-linked, durable, and chemically resistant coatings. These coatings could be formulated to be low in volatile organic compounds (VOCs), making them more environmentally friendly.

Biodegradable Polymers: The presence of ester linkages in polymers derived from this compound can impart biodegradability, making them suitable for applications where end-of-life management is a concern, such as in agriculture or disposable products.

Advanced Lubricants and Plasticizers: As a derivative of a fatty acid, it has inherent lubricating properties. Chemical modifications via the epoxide ring can lead to high-performance lubricants with excellent thermal and oxidative stability. google.com

Novel Chemical Transformations:

Click Chemistry: The epoxide ring can participate in "click" reactions, which are highly efficient and specific chemical transformations. This allows for the easy attachment of various functional molecules, opening up possibilities for creating smart materials, such as self-healing polymers or materials for biomedical applications.

Carbon Dioxide Utilization: The reaction of epoxides with carbon dioxide to form cyclic carbonates is a well-established and atom-economical reaction. These cyclic carbonates can then be used as monomers for the synthesis of non-isocyanate polyurethanes (NIPUs), which are a safer and more sustainable alternative to traditional polyurethanes.

Functionalization with Bio-based Molecules: The epoxide ring can be opened with a variety of bio-based nucleophiles, such as sugars, amino acids, or other natural products. This would allow for the creation of a diverse range of fully bio-based materials with unique properties and functionalities.

The following table provides a conceptual overview of the potential properties of polymers derived from this compound.

| Polymer Type | Potential Monomers/Reactants | Potential Properties | Potential Applications |

| Polyurethane | Diisocyanates, Diols | Rigid or flexible foams, elastomers | Insulation, coatings, adhesives |

| Polyester | Dicarboxylic acids, Diols | Thermoplastic, biodegradable | Packaging, fibers, films |

| Non-Isocyanate Polyurethane (NIPU) | Cyclic carbonate derivative, Diamines | Similar to conventional PUs, safer synthesis | Foams, coatings, elastomers |

| Functionalized Polymers | Bio-based nucleophiles (e.g., amino acids) | Biocompatible, biodegradable | Biomedical devices, drug delivery |

Q & A

Q. Table 1: Representative Reaction Conditions

| Precursor | Catalyst/Reagent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl oleate | HOȮ radicals | 80–100°C | ~75 | |

| Methyl-10-undecenoate | DDQ in dioxane | Reflux | 44 |

Basic Question: What analytical techniques are recommended for identifying and quantifying this compound in complex mixtures?

Answer:

Gas chromatography-mass spectrometry (GC-MS) is the gold standard:

- Column : Polar capillary columns (e.g., DB-WAX) to resolve oxidized fatty acid derivatives .

- Internal Standards : Methyl nonanoate (C9:0) or methyl tridecanoate (C13:0) for quantification .

- Detection : Electron ionization (EI) at 70 eV, monitoring for characteristic fragments (e.g., m/z 173 for the oxirane ring) .

Advanced Question: How can conflicting mechanistic proposals for oxirane formation (e.g., H addition vs. H abstraction) be resolved experimentally?

Answer:

Contradictions in initiation pathways (e.g., H addition vs. H abstraction in alkene oxidation ) can be addressed via:

Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify H-transfer steps.

Computational Modeling : Density functional theory (DFT) calculations to assess activation barriers for competing pathways .

Trapping Intermediates : Use radical scavengers (e.g., TEMPO) to isolate and characterize transient species via ESR spectroscopy.

Advanced Question: What role does this compound play in modulating enzyme activity, particularly peroxidases?

Answer:

Structurally analogous furan fatty acids (e.g., diMeF(9,5)) inhibit peroxidase (PO)-catalyzed indole-3-acetic acid (IAA) decomposition . To assess this compound’s bioactivity:

- In Vitro Assays : Incubate PO with IAA and varying concentrations of this compound.

- Kinetic Analysis : Measure IAA degradation rates spectrophotometrically (λ = 260 nm) .

- Structural Studies : X-ray crystallography or molecular docking to identify binding interactions with PO’s active site.

Basic Question: How is this compound utilized as an internal standard in lipid oxidation studies?

Answer:

In frying oil analysis, it serves as a qualitative marker for oxidized fatty acids:

- Sample Preparation : Transesterify lipids to methyl esters using BF₃-methanol .

- GC-MS Setup : Co-inject with C9:0 and C13:0 standards; identify via retention time and m/z 173 (oxirane fragment) .

- Quantitation : Normalize peak areas against internal standards to calculate oxidation levels.

Advanced Question: Can computational methods predict the stability and reactivity of this compound under varying conditions?

Answer:

Yes. Key approaches include:

- Thermodynamic Stability : Calculate bond dissociation energies (BDEs) for the oxirane ring using Gaussian09 at the B3LYP/6-311++G(d,p) level .

- Reactivity in Combustion : Kinetic Monte Carlo (kMC) simulations to model radical-driven decomposition pathways in high-temperature environments .

- Solvent Effects : COSMO-RS to predict solubility and stability in polar vs. non-polar solvents .

Basic Question: What are the challenges in synthesizing enantiomerically pure this compound, and how are they addressed?

Answer:

Epoxidation often yields racemic mixtures. Strategies for enantiocontrol:

- Chiral Catalysts : Use Sharpless epoxidation conditions with Ti(OiPr)₄ and tartrate ligands.

- Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak AD-H) to separate enantiomers .

- Enzymatic Resolution : Lipase-catalyzed hydrolysis of ester precursors to favor one enantiomer .

Advanced Question: How does the presence of this compound influence the oxidative stability of biodiesel blends?

Answer:

As a product of unsaturated ester oxidation, it can accelerate degradation: